
Hetacillin potassium
描述
头孢氨苄钾是一种β-内酰胺类抗生素,属于氨基青霉素类。 它是一种前药,意味着它本身没有抗菌活性,但在体内转化为氨苄青霉素,后者对多种细菌有效 . 头孢氨苄钾用于治疗由敏感细菌(通常是革兰氏阳性菌)引起的细菌感染 .
准备方法
合成路线和反应条件: 头孢氨苄由氨苄青霉素与丙酮反应制备 . 该反应涉及形成氨苄青霉素的稳定咪唑烷酮衍生物。反应条件通常包括使用丙酮作为溶剂和催化剂以促进反应。
工业生产方法: 在工业环境中,头孢氨苄钾的生产涉及使用类似反应条件的大规模合成。该过程包括对最终产品的纯化,以确保其稳定性和功效。 头孢氨苄钾盐形式通过注射给药,可静脉注射或肌内注射 .
化学反应分析
反应类型: 头孢氨苄钾在体内发生水解以释放丙酮并形成氨苄青霉素 . 这种水解反应对其转化为活性形式至关重要。
常用试剂和条件: 水解反应在体内的生理条件下发生,通常在pH值为7和温度为37°C(99°F)的条件下 . 该反应在体内的水和酶的存在下得到促进。
形成的主要产物: 头孢氨苄钾水解形成的主要产物是氨苄青霉素,它是一种对多种细菌有效的活性抗生素 .
科学研究应用
Clinical Studies
Several studies have evaluated the effectiveness of hetacillin potassium in treating mastitis in lactating cows:
- Bacteriological Cure Rates : In a study involving multiple herds, this compound demonstrated a bacteriological cure rate of 68% compared to 73% for ceftiofur hydrochloride (Spectramast® LC), indicating comparable efficacy .
- Gram-positive vs. Gram-negative Pathogens : The treatment showed a 63% cure rate for Gram-positive infections and 79% for Gram-negative infections, highlighting its broad-spectrum capabilities .
Case Study Data
A comprehensive field study reported the following outcomes:
Pathogen | Pre-treatment CMT Score | Post-treatment CMT Score | Cure Rate (%) |
---|---|---|---|
Streptococcus agalactiae | 1.97 | 0.76 | 97.2 |
Staphylococcus aureus | 2.02 | 1.16 | Not specified |
Escherichia coli | 2.54 | 1.01 | Not specified |
Streptococcus dysgalactiae | 1.89 | 0.91 | Not specified |
The results indicated significant reductions in somatic cell counts (CMT scores) post-treatment, demonstrating the effectiveness of this compound against major mastitis pathogens .
Comparative Studies
In head-to-head studies comparing this compound with other antibiotics, it was found that:
- Overall Clinical Outcomes : Cows treated with hetacillin spent fewer days in the hospital compared to those treated with other antibiotics, allowing for earlier sale of milk from treated cows .
- Economic Considerations : The use of this compound was noted to be economically beneficial due to its effectiveness and reduced hospitalization time for affected cows .
作用机制
头孢氨苄钾是一种前药,在体内转化为氨苄青霉素 . 该转化涉及咪唑烷酮环的水解以释放丙酮并形成氨苄青霉素。氨苄青霉素通过抑制细菌细胞壁的合成发挥抗菌作用。 它与细菌细胞膜上的青霉素结合蛋白(PBPs)结合,阻止肽聚糖链的交联,这些链对于细胞壁的完整性至关重要 . 这导致细菌细胞的溶解和死亡。
类似化合物:
- 氨苄青霉素
- 阿莫西林
- 青霉素G
- 青霉素V
比较: 头孢氨苄钾的独特之处在于它是氨苄青霉素的前药,与直接施用氨苄青霉素相比,它提供了不同的药代动力学特征 . 与氨苄青霉素不同,头孢氨苄钾仅受到细菌酶β-内酰胺酶的微弱降解,至少在体外如此 . 这在抵抗产生β-内酰胺酶的细菌的稳定性方面提供了暂时的优势。 由于缺乏比氨苄青霉素显著的治疗优势,它在临床应用中已被其他β-内酰胺类抗生素取代 .
相似化合物的比较
- Ampicillin
- Amoxicillin
- Penicillin G
- Penicillin V
Comparison: Hetacillin potassium is unique in that it is a prodrug of ampicillin, providing a different pharmacokinetic profile compared to direct administration of ampicillin . Unlike ampicillin, this compound is only marginally broken down by the bacterial enzyme beta-lactamase, at least in vitro . This provides a temporary advantage in terms of stability against beta-lactamase-producing bacteria. due to its lack of significant therapeutic advantages over ampicillin, it has been largely replaced by other beta-lactam antibiotics in clinical use .
生物活性
Hetacillin potassium, a semisynthetic penicillin derivative, is primarily recognized for its role in veterinary medicine, particularly in the treatment of mastitis in dairy cattle. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical efficacy based on diverse research findings.
Chemical and Pharmacological Profile
Chemical Structure and Stability
this compound is a prodrug that hydrolyzes to ampicillin in the body. It is prepared by reacting ampicillin with acetone, which stabilizes the molecule and enhances its pharmacokinetic profile. The compound exhibits a half-life of approximately 15 to 30 minutes in aqueous solutions at physiological pH, rapidly releasing acetone and converting to the active form, ampicillin .
Mechanism of Action
The bactericidal activity of this compound arises from its ability to inhibit bacterial cell wall synthesis. This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity. The resultant disruption leads to cell lysis due to autolytic enzymes acting on the weakened cell wall .
Biological Activity Against Pathogens
This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted in treating mastitis pathogens such as Streptococcus agalactiae, Staphylococcus aureus, and Escherichia coli.
In Vitro Efficacy
Table 1 summarizes the minimum inhibitory concentrations (MIC) and susceptibility rates of various pathogens to this compound:
Pathogen | MIC (µg/mL) | Susceptibility (%) |
---|---|---|
Streptococcus agalactiae | 0.25 | 98 |
Staphylococcus aureus | 0.5 | 95 |
Escherichia coli | 1 | 90 |
Streptococcus dysgalactiae | 0.5 | 92 |
These results indicate that this compound effectively inhibits key mastitis pathogens, supporting its use in veterinary applications .
Clinical Studies and Case Reports
Mastitis Control Studies
In a series of clinical trials involving multiple herds, this compound was administered intramammarily to cows diagnosed with mastitis. The studies reported significant reductions in somatic cell counts (CMT scores) post-treatment, indicating effective bacterial clearance.
Table 2 presents the clinical response measured by CMT scores before and after treatment:
Pathogen | Pre-treatment CMT Score | Post-treatment CMT Score | Reduction (%) |
---|---|---|---|
Streptococcus agalactiae | 1.97 | 0.76 | 61.4 |
Staphylococcus aureus | 2.02 | 1.16 | 42.7 |
Escherichia coli | 2.54 | 1.01 | 60.3 |
Streptococcus dysgalactiae | 1.89 | 0.91 | 52.1 |
The bacteriological cure rate against Streptococcus agalactiae was reported at approximately 97% , demonstrating high efficacy in treating infections that previously failed to respond to other antibiotics .
Summary of Findings
The biological activity of this compound underscores its role as an effective antimicrobial agent in veterinary medicine, particularly for managing mastitis in dairy cattle. Its rapid conversion to ampicillin enhances its therapeutic potential against a wide array of bacterial pathogens.
- Broad-Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.
- Clinical Efficacy: High bacteriological cure rates and significant reductions in somatic cell counts observed.
- Mechanism: Inhibition of bacterial cell wall synthesis via PBPs.
常见问题
Basic Research Question: How does the molecular structure of hetacillin potassium influence its classification as a beta-lactam antibiotic?
Methodological Answer:
this compound (C₁₉H₂₂KN₃O₄S) contains a beta-lactam ring fused to a thiazolidine ring, characteristic of penicillin derivatives. Its extended-spectrum activity arises from the 6-APA (6-aminopenicillanic acid) core modified with a dimethyloxazolidine group, enhancing stability against beta-lactamases . Structural validation requires X-ray crystallography or NMR to confirm stereochemistry (e.g., 2S,5R,6R configuration), which is critical for binding penicillin-binding proteins (PBPs) .
Basic Research Question: What experimental approaches are used to confirm this compound's prodrug mechanism in vivo?
Methodological Answer:
this compound is hydrolyzed in vivo to ampicillin, its active form. To validate this:
- Kinetic Analysis : Monitor hydrolysis rates in physiological buffers (pH 7.4, 37°C) using HPLC to quantify ampicillin release over time .
- Comparative Bioassays : Compare antibacterial activity of this compound and ampicillin in MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus. Reduced activity of this compound in cell-free systems confirms its prodrug status .
Advanced Research Question: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Methodological Answer:
Conflicting stability data often arise from methodological differences. To address this:
- Standardized Protocols : Replicate studies using controlled buffer systems (e.g., phosphate buffer at pH 3.0 vs. 7.4) with UV-Vis spectroscopy (λ = 230–260 nm) to track degradation .
- Statistical Reconciliation : Apply multivariate regression to isolate pH effects from variables like temperature or ionic strength. Cross-validate results with LC-MS to identify degradation byproducts .
Advanced Research Question: What experimental designs are optimal for assessing this compound's pharmacokinetics in animal models?
Methodological Answer:
- Dosing Strategy : Administer 50–100 mg/kg orally or intravenously in rodents, with serial blood sampling at 0, 15, 30, 60, 120, and 240 minutes post-dose .
- Bioanalytical Methods : Use LC-MS/MS to quantify plasma ampicillin levels (derived from hetacillin hydrolysis) with a lower limit of quantification (LLOQ) ≤0.1 µg/mL .
- Tissue Distribution : Sacrifice animals at peak plasma concentration (Tₘₐₓ) to measure drug levels in target tissues (e.g., kidneys, lungs) via homogenization and extraction .
Advanced Research Question: How can researchers mitigate interference from hydrolysis products during in vitro bioactivity assays?
Methodological Answer:
- Pre-Hydrolysis Elimination : Pre-incubate this compound in assay media (37°C, 1–2 hours) to allow complete hydrolysis to ampicillin before introducing bacterial cultures .
- Chromatographic Separation : Use HPLC-UV to isolate hetacillin from ampicillin in samples, ensuring only the parent compound’s activity is measured .
- Negative Controls : Include heat-inactivated enzyme controls to confirm hydrolysis dependence .
Advanced Research Question: What methodologies elucidate the stereochemical impact on this compound's binding to penicillin-binding proteins (PBPs)?
Methodological Answer:
- Crystallography : Co-crystallize this compound with PBPs (e.g., E. coli PBP3) and resolve structures to identify hydrogen-bonding interactions at the active site .
- Enzymatic Assays : Compare IC₅₀ values of hetacillin’s stereoisomers (synthesized via chiral synthesis) in PBP inhibition assays .
- Molecular Dynamics Simulations : Model binding affinity changes when altering the 6β side-chain configuration .
Advanced Research Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro MIC data with in vivo PK parameters (AUC/MIC ratio) to predict efficacy gaps .
- Infection Model Refinement : Use neutropenic murine models to mimic human immune conditions, reducing host-factor variability .
- Resistance Screening : Perform whole-genome sequencing on post-treatment bacterial isolates to identify mutations affecting drug activation or target binding .
Advanced Research Question: What analytical strategies validate the purity of this compound in synthetic batches?
Methodological Answer:
- HPLC-DAD/MS : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients to separate impurities. Confirm identity via m/z 427.1 (M+H⁺) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra (D₂O, 400 MHz) with reference standards to detect residual solvents or byproducts .
- Elemental Analysis : Verify potassium content (theoretical: 9.15%) via ICP-OES to ensure stoichiometric accuracy .
属性
CAS 编号 |
5321-32-4 |
---|---|
分子式 |
C19H22KN3O4S |
分子量 |
427.6 g/mol |
IUPAC 名称 |
potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |
InChI 键 |
QRSPJBLLJXVPDD-XFAPPKAWSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+] |
Key on ui other cas no. |
5321-32-4 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。